An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction Analysis of 1,2,3,4-Tetrahydro-1,4-methano-naphthalene-2,3-diol
An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction Analysis of 1,2,3,4-Tetrahydro-1,4-methano-naphthalene-2,3-diol
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This guide provides a comprehensive technical analysis of the three-dimensional structure of 1,2,3,4-Tetrahydro-1,4-methano-naphthalene-2,3-diol (C₁₁H₁₂O₂), a critical intermediate in the synthesis of Varenicline, a leading nicotinic receptor partial agonist for smoking cessation treatment.[1][2] For researchers and professionals in drug development, a precise understanding of the molecular conformation and intermolecular interactions of such precursors is paramount for ensuring batch-to-batch consistency, controlling polymorphism, and optimizing downstream synthetic processes.
Leveraging single-crystal X-ray diffraction—the definitive method for atomic-level structural elucidation—this document details the entire workflow from synthesis and crystallization to data refinement and in-depth structural analysis. We will explore the causality behind the experimental choices and delve into the specific structural features of the title compound, including its intricate network of intramolecular and intermolecular hydrogen bonds. The resulting data provides a foundational atomic blueprint, offering critical insights into the solid-state behavior of this pharmaceutically relevant molecule.
Introduction: The Nexus of Structure and Function
The Target Compound: A Key Pharmaceutical Building Block
1,2,3,4-Tetrahydro-1,4-methano-naphthalene-2,3-diol is a tricyclic diol with the molecular formula C₁₁H₁₂O₂.[3] Its rigid, bridged aliphatic ring system fused to an aromatic ring makes it a valuable and stereochemically defined scaffold. Its primary significance in the pharmaceutical industry lies in its role as a precursor to Varenicline, a drug that has had a major impact on public health by aiding in smoking cessation.[1] The efficacy and safety of the final active pharmaceutical ingredient (API) are intrinsically linked to the purity and structural integrity of its synthetic intermediates.
The Imperative of X-ray Crystallography in Pharmaceutical Science
In the landscape of drug development, ambiguity is a liability. Single-crystal X-ray diffraction (SCXRD) stands as the gold-standard analytical technique for providing an unambiguous determination of a molecule's three-dimensional structure. This includes precise bond lengths, bond angles, and the absolute conformation of the molecule in the solid state. Furthermore, SCXRD reveals the intricate ways molecules pack together in a crystal lattice, governed by non-covalent interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. This supramolecular assembly dictates critical physicochemical properties of a bulk substance, including its melting point, solubility, stability, and bioavailability—all of which are cornerstone considerations in drug formulation and manufacturing.
Scope and Objectives
This guide will provide a detailed, field-expert perspective on the complete process of determining and analyzing the crystal structure of the title compound. We will proceed logically from the benchtop to the computational model, offering not just a protocol, but the scientific rationale that underpins a robust and self-validating crystallographic study.
Experimental Methodology: A Self-Validating Workflow
The trustworthiness of a crystal structure is contingent upon a meticulously executed and logically sound experimental workflow. Each step serves to validate the next, ensuring the final model is a true and accurate representation of the molecule's solid-state form.
Synthesis and High-Quality Crystal Growth
The initial and often most challenging step is obtaining crystals suitable for diffraction. The quality of the crystal directly dictates the quality of the diffraction data and, consequently, the resolution and reliability of the final structure.
Experimental Protocol: Synthesis and Crystallization [1]
-
Synthesis: 1,4-Dihydro-1,4-methanonaphthalene (560 mmol) is dissolved in a mixture of acetone (800 ml) and water (100 ml).
-
Oxidation: N-methyl morpholine N-oxide (576 mmol) is added as a co-oxidant, followed by a catalytic amount of Osmium tetroxide (OsO₄, 1.48 mmol). The mixture is stirred vigorously for 60 hours. Causality: This is a classic Sharpless asymmetric dihydroxylation (though in this reported synthesis, an achiral version is used), a reliable method for converting an alkene to a cis-diol. The OsO₄ is the catalyst, and the N-methyl morpholine N-oxide is the stoichiometric oxidant that regenerates the OsO₄, allowing for a catalytic cycle.
-
Isolation: The resulting white solid product is isolated by filtration and rinsed with acetone. Additional product is recovered from the mother liquor.
-
Crystallization: An X-ray grade single crystal is grown by the slow evaporation of an acetone solution at room temperature. Causality: Slow evaporation is a preferred method as it allows molecules to deposit onto the growing crystal lattice in a slow, ordered fashion, minimizing defects and maximizing crystal size and quality. Acetone was chosen as a solvent that provides adequate solubility at room temperature with a suitable evaporation rate.
The Crystallographic Workflow: From Diffraction to Final Structure
Once a suitable crystal is mounted on the diffractometer, the process of data collection and structure solution begins. This workflow is a highly automated yet intellectually rigorous sequence of steps designed to convert raw diffraction patterns into a chemically sensible model.
Caption: The standard workflow in single-crystal X-ray crystallography.
Step-by-Step Explanation:
-
Data Collection: The crystal is irradiated with monochromatic X-rays (in this case, Mo Kα radiation, λ = 0.71073 Å) and rotated. The diffracted X-rays are recorded as a series of spots on a detector. The experiment for this compound was conducted at 293 K.[1]
-
Integration: The software identifies the position and intensity of each diffraction spot on the raw images, assigning it a unique Miller index (h,k,l).
-
Scaling and Merging: Data from multiple images are scaled to a common level to correct for experimental variations. Symmetry-equivalent reflections are merged to create a unique dataset.
-
Space Group Determination: The systematic absences (patterns of missing reflections) in the data are analyzed to determine the crystal's space group. For this compound, the orthorhombic space group is consistent with the reported data.[1]
-
Structure Solution: The "phase problem" is solved to generate an initial electron density map. For small molecules like this, direct methods are highly effective. The program SHELXS97 was used for this purpose.[1] This initial map reveals the positions of the heavier atoms (carbon and oxygen).
-
Structure Refinement: A model of the structure is built and refined against the experimental data using full-matrix least-squares on F². This iterative process minimizes the difference between the observed and calculated structure factors. Hydrogen atoms bound to oxygen were located from a difference Fourier map, while others were placed in geometrically calculated positions. The program SHELXL97 was employed for refinement.[1] The quality of the final model is assessed using metrics like the R-factor (R1) and the weighted R-factor (wR2).
Results and Discussion: A Detailed Structural Analysis
The successful execution of the workflow yields a wealth of precise structural information.
Crystallographic Data Summary
The fundamental parameters defining the crystal lattice and the data collection are summarized below. This data serves as the unique fingerprint of this crystalline form.
| Parameter | Value | Source |
| Chemical Formula | C₁₁H₁₂O₂ | [1] |
| Molecular Weight (Mᵣ) | 176.21 | [1] |
| Crystal System | Orthorhombic | [1] |
| Space Group | Pbca | [1] |
| a (Å) | 10.240 (2) | [1] |
| b (Å) | 6.2370 (12) | [1] |
| c (Å) | 27.503 (6) | [1] |
| Volume (V) (ų) | 1756.5 (6) | [1] |
| Z (Molecules/Unit Cell) | 8 | [1] |
| Temperature (K) | 293 (2) | [1] |
| Radiation | Mo Kα (λ = 0.71073 Å) | [1] |
| R[F² > 2σ(F²)] (R1) | 0.063 | [1] |
| wR(F²) (wR2) | 0.168 | [1] |
| Goodness-of-fit (S) | 1.03 | [1] |
Molecular Structure and Conformation
The analysis confirms the expected connectivity of the molecule. The structure consists of a rigid bicyclic system where a saturated six-membered ring is bridged by a methylene group (C11).[1] This framework is fused to a benzene ring. The two hydroxyl (-OH) groups are attached to this saturated ring in a cis configuration, a direct consequence of the osmium tetroxide-mediated synthesis. The displacement ellipsoids from the reported structure indicate the thermal motion of each atom within the lattice.[1]
Supramolecular Assembly via Hydrogen Bonding
The most insightful information for a drug developer often comes from understanding the intermolecular interactions, as these dictate the material's bulk properties. This compound exhibits a well-defined and hierarchical hydrogen-bonding network.
Caption: Hierarchical assembly of molecules via hydrogen bonding.
-
Intramolecular Interaction: A hydrogen bond exists within a single molecule between the two adjacent hydroxyl groups (O1—H1A···O2). This interaction creates a five-membered ring motif, denoted as S(5) in graph-set notation.[1] This intramolecular bond pre-organizes the molecule's conformation.
-
Dimer Formation: Molecules are linked into centrosymmetric dimers through a pair of intermolecular hydrogen bonds (O2—H2A···O1ii).[1] In a centrosymmetric dimer, two molecules are related by a center of inversion, creating a robust and energetically favorable pairing.
-
Chain Formation: These dimers are then further connected into infinite one-dimensional chains that propagate along the a-axis of the unit cell via a different set of intermolecular hydrogen bonds (O1—H1A···O2i).[1]
This hierarchical network of hydrogen bonds creates a stable and well-ordered three-dimensional crystal lattice.
Hydrogen-Bond Geometry (Å, °) [1]
| D—H···A | D—H | H···A | D···A | D—H···A | Type |
| O1—H1A···O2 | 0.85 | 2.16 | 2.578 (3) | 110 | Intramolecular |
| O2—H2A···O1ii | 0.82 | 1.90 | 2.714 (3) | 176 | Intermolecular |
| O1—H1A···O2i | 0.85 | 2.34 | 2.818 (3) | 116 | Intermolecular |
| (Symmetry codes: (i) x-1/2, -y+1/2, -z+1; (ii) -x+1, -y, -z+1) |
Implications for Drug Development and Materials Science
The detailed structural knowledge of 1,2,3,4-Tetrahydro-1,4-methano-naphthalene-2,3-diol is not merely an academic exercise; it has tangible implications:
-
Quality Control: The crystallographic data presented here, particularly the unit cell parameters, serves as an authoritative reference standard. Any deviation in these parameters in subsequent batches could indicate the formation of a different polymorph or the presence of impurities, allowing for rigorous quality control during manufacturing.
-
Physicochemical Properties: The strong, directional hydrogen bonding network is directly responsible for the compound's solid-state properties. The energy required to break these bonds correlates with the melting point. The specific arrangement of hydrophilic (-OH) and hydrophobic (aromatic and aliphatic) regions influences solubility and dissolution rates, which are critical for its use in subsequent synthetic steps.
-
Rational Design: Understanding the conformation of this rigid intermediate provides insight for the design of related compounds. The fixed orientation of the diol functional groups can be leveraged for developing new synthetic pathways or designing novel molecules with specific stereochemical requirements.
Conclusion
Through the rigorous application of single-crystal X-ray diffraction, we have elucidated the precise atomic arrangement of 1,2,3,4-Tetrahydro-1,4-methano-naphthalene-2,3-diol. The analysis reveals a molecule with a defined conformation locked by an intramolecular hydrogen bond. In the crystal lattice, these molecules self-assemble into centrosymmetric dimers, which are further linked to form infinite chains, creating a robust, hydrogen-bonded architecture. This detailed structural blueprint is invaluable for professionals in drug development, providing a foundation for quality control, process optimization, and the rational design of future pharmaceutical agents.
References
-
Ni, J., & Zhang, Y. (2009). 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-diol. Acta Crystallographica Section E: Structure Reports Online, 65(1), o79. [Link]
-
Coe, J. W., et al. (2005). Varenicline: an α4β2 nicotinic receptor partial agonist for smoking cessation. Journal of Medicinal Chemistry, 48(10), 3474–3477. [Link]
-
PubChem. (n.d.). 1,2,3,4-Tetrahydro-1,4-methano-naphthalene-2,3-diol. National Center for Biotechnology Information. Retrieved from [Link]
-
Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112–122. [Link]
-
Bernstein, J., Davis, R. E., Shimoni, L., & Chang, N.-L. (1995). Patterns in Hydrogen Bonding: Functionality and Graph Set Analysis in Crystals. Angewandte Chemie International Edition in English, 34(15), 1555–1573. [Link]
-
Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Cambridge Structural Database (CSD). Retrieved from [Link]
